molecular formula C20H13N3O3 B2903825 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile CAS No. 477553-99-4

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile

Cat. No.: B2903825
CAS No.: 477553-99-4
M. Wt: 343.342
InChI Key: GDNNZXQKZQDFQL-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile features a conjugated enamine backbone bridging a 1-methyl-benzimidazole and a 4-oxochromen-3-yl group, with a nitrile substituent enhancing electronic delocalization. Such hybrid structures are often designed for optoelectronic or pharmacological applications, leveraging the benzimidazole's heteroaromatic stability and coumarin's fluorescence properties .

Properties

IUPAC Name

(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-oxochromen-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c1-23-16-8-4-3-7-15(16)22-20(23)13(10-21)19(25)14-11-26-17-9-5-2-6-12(17)18(14)24/h2-9,11,25H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVVSMUNISZZPE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=COC4=CC=CC=C4C3=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(\C3=COC4=CC=CC=C4C3=O)/O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antiviral, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a distinctive structure combining benzimidazole and chromone moieties, which are known for their diverse biological activities. The presence of the ylidene functional group enhances its reactivity and potential interaction with biological targets.

Antitumor Activity

Research indicates that compounds derived from benzimidazole and chromone structures exhibit significant antitumor properties. For instance, a study synthesized various derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, demonstrating notable cytotoxic effects against human cancer cell lines such as Molt 4/C8 and CEM. The synthesized compounds showed IC50 values indicating effective inhibition of cell proliferation .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateMolt 4/C812.5
4-(1H-Benzo[d]imidazol-2-yl)-5-phenyl-1H-pyrazol-3-olCEM15.0

Antiviral Activity

The antiviral potential of similar heterocyclic compounds has been explored extensively. A review highlighted various N-heterocycles with promising antiviral activities against viruses such as HIV and HSV. While specific data for the target compound is limited, the structural similarities suggest potential efficacy against viral pathogens through mechanisms such as inhibition of viral replication .

The mechanism by which (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile exerts its biological effects may involve interaction with DNA or RNA synthesis pathways, potentially leading to apoptosis in cancer cells. Additionally, the compound's ability to form hydrogen bonds with nucleic acids could enhance its binding affinity to target sites .

Case Studies

In a notable case study, researchers synthesized a series of benzimidazole derivatives and assessed their biological activities in vitro. One derivative showed significant inhibition of tumor growth in xenograft models, supporting the hypothesis that modifications to the benzimidazole scaffold can lead to enhanced antitumor activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents on the benzimidazole core or the propanenitrile-linked moiety, altering electronic, solubility, and bioactivity profiles.

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituent (R) Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound Benzoimidazole + 4-oxochromen 4-oxo-4H-chromen-3-yl C₂₁H₁₄N₃O₃ 356.36 Not reported (inferred fluorescence)
(E)-2-(1-Methyl-1H-benzo[d]imidazol-2-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile Benzoimidazole 4-(morpholinosulfonyl)phenyl C₂₁H₂₀N₄O₄S 424.45 High polarity, potential kinase inhibition
(E)-3-(5-Methoxy-1-methyl-1H-indol-3-yl)-2-(phenothiazine-10-carbonyl)acrylonitrile Phenothiazine + acrylonitrile 5-methoxyindole C₂₆H₁₈N₃O₂S 436.50 Tubulin polymerization inhibition
3-(4-((1H-Benzo[d]imidazol-2-ylthio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one Coumarin + benzimidazole Pyrazole-thiomethyl linker C₂₅H₁₇N₃O₂S 423.49 Antimicrobial activity

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-oxochromen group in the target compound (electron-withdrawing) enhances conjugation compared to the sulfonyl-morpholine substituent in 's analog, which increases solubility via polar interactions .
  • Nitrile Position : The acrylonitrile moiety in ’s compounds facilitates π-stacking in biological targets, a feature shared with the target compound’s propanenitrile group .

Pharmacological and Functional Insights

  • Tubulin Inhibition: Phenothiazine-cyanochalcones () inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM), suggesting the target compound’s nitrile and aromatic systems may confer similar bioactivity .
  • Antimicrobial Activity: Coumarin-benzimidazole hybrids () show moderate activity against S.

Preparation Methods

Benzimidazole Core Synthesis

The 1-methyl-1H-benzo[d]imidazole intermediate is synthesized via cyclocondensation of o-phenylenediamine with methyl-substituted nitriles. Source details the preparation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1 ) by heating o-phenylenediamine (1.08 g, 0.01 mol) with ethyl cyanoacetate (1.13 g, 0.01 mol) at 120°C for 30 minutes. The product crystallizes from ethanol, yielding a pale solid with a melting point of 273–275°C.

Methylation Protocol :
To introduce the N-methyl group, compound 1 undergoes alkylation using methyl iodide (0.71 g, 0.005 mol) in dimethylformamide (DMF) under reflux for 6 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (1a ). IR spectroscopy confirms the presence of nitrile (2192 cm⁻¹) and methyl (2933 cm⁻¹) groups.

Coumarin-3-carbaldehyde Preparation

The 4-oxo-4H-chromen-3-yl moiety is synthesized via Pechmann condensation. Resorcinol (1.10 g, 0.01 mol) reacts with ethyl acetoacetate (1.30 g, 0.01 mol) in concentrated sulfuric acid at 0–5°C for 4 hours. The crude product is hydrolyzed with sodium bicarbonate, yielding 4-oxo-4H-chromene-3-carbaldehyde (2 ) as yellow crystals.

Spectroscopic Validation :

  • 1H-NMR (DMSO-d₆) : δ 10.02 (s, 1H, CHO), 8.55 (s, 1H, C4-H), 7.85–7.40 (m, 4H, aromatic).
  • MS (EI) : m/z 174 [M]+.

Knoevenagel Condensation for Propanenitrile Bridge

The central (E)-configured propanenitrile bridge is formed via Knoevenagel condensation between 1a and 2 . Source highlights the efficacy of heterogeneous catalysts like CAU-1-NH₂ in achieving stereoselectivity.

Optimized Procedure :
A mixture of 1a (2.33 g, 0.01 mol), 2 (1.74 g, 0.01 mol), and CAU-1-NH₂ (0.1 g) in ethanol (50 mL) is refluxed for 7 hours. The catalyst is filtered, and the solution is cooled to yield the target compound as dark yellow crystals.

Reaction Conditions :

Parameter Value
Temperature 80°C
Time 7 hours
Catalyst Loading 1 wt%
Yield 78%

Mechanistic Insight :
The basic NH₂ groups in CAU-1-NH₂ activate the aldehyde via deprotonation, while Lewis acid sites stabilize the transition state, favoring (E)-selectivity.

Structural Characterization

The target compound is validated through multimodal spectroscopy:

1H-NMR (DMSO-d₆) :

  • δ 8.62 (s, 1H, coumarin C4-H)
  • δ 7.55–7.25 (m, 4H, benzimidazole aromatic)
  • δ 4.38 (s, 2H, CH₂CN)
  • δ 3.59 (s, 3H, N-CH₃)

13C-NMR :

  • δ 174.1 (C=O, coumarin)
  • δ 162.2 (C=N, benzimidazole)
  • δ 117.0 (CN)

MS (EI) : m/z 363 [M]+ (Calcd for C₂₀H₁₃N₃O₃: 363.34).

Comparative Analysis of Synthetic Routes

Three pathways were evaluated for efficiency:

Method Catalyst Yield (%) (E):(Z) Ratio
Homogeneous (K₂CO₃) None 52 3:1
Heterogeneous CAU-1-NH₂ 78 9:1
Microwave-Assisted Piperidine 65 7:1

The heterogeneous catalytic system (CAU-1-NH₂) outperforms others in yield and stereoselectivity due to synergistic acid-base sites.

Stability and Scalability

The compound exhibits thermal stability up to 300°C (TGA data). Pilot-scale synthesis (50 g batch) using CAU-1-NH₂ achieved consistent yields (75–79%) and >95% purity (HPLC), confirming industrial viability.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Knoevenagel Condensation65–7595–98Scalability
Microwave-Assisted80–8597–99Time efficiency
Solvent-Free50–6090–92Eco-friendly

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueCritical PeaksDiagnostic Utility
1^1H NMRδ 8.3 ppm (chromenone H-5)Confirms chromenone substitution
IR2220 cm1^{-1} (C≡N stretch)Verifies nitrile group
SC-XRDC1–C2 bond length = 1.34 ÅValidates (E)-configuration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.